molecular formula C11H13BrFN7O4S B560056 Epacadostat CAS No. 1204669-58-8

Epacadostat

Número de catálogo: B560056
Número CAS: 1204669-58-8
Peso molecular: 438.24 g/mol
Clave InChI: FBKMWOJEPMPVTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mecanismo De Acción

El epacadostat ejerce sus efectos al inhibir la enzima indolamina 2,3-dioxigenasa-1 (IDO1). La IDO1 es responsable de la degradación del triptófano en quinurenina, lo que suprime la respuesta inmunitaria. Al inhibir la IDO1, el this compound aumenta los niveles de triptófano y disminuye la quinurenina, lo que mejora la proliferación y activación de las células inmunitarias como las células dendríticas, las células asesinas naturales y los linfocitos T . Esto lleva a una respuesta inmunitaria más fuerte contra las células tumorales.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El epacadostat se sintetiza a través de un proceso químico de múltiples pasos. Los pasos clave incluyen la formación del anillo oxadiazol y la introducción del grupo bromofluorofenilo. La ruta de síntesis típicamente incluye:

Métodos de Producción Industrial: La producción industrial de this compound implica la optimización de la ruta de síntesis para la producción a gran escala. Esto incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones: El epacadostat sufre varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Combination Therapies

Epacadostat has been primarily studied in combination with other immunotherapies, particularly immune checkpoint inhibitors such as pembrolizumab (Keytruda) and nivolumab (Opdivo). The following table summarizes key clinical studies evaluating the efficacy and safety of this compound in combination therapies:

Study Combination Cancer Type Objective Response Rate (ORR) Notable Findings
ECHO-110This compound + AtezolizumabNon-Small Cell Lung Cancer (NSCLC)3%One partial response; 79% experienced treatment-related adverse events .
ECHO-202This compound + PembrolizumabAdvanced NSCLC35%ORR included complete responses; promising for patients irrespective of PD-L1 status .
ECHO-203This compound + DurvalumabAdvanced Melanoma, NSCLCNot specifiedFocused on multiple cancer types; ongoing investigations .
ECHO-204This compound + NivolumabMelanoma, Head and Neck Cancer63% (Melanoma)High disease control rate; well-tolerated with manageable side effects .

Case Studies

  • ECHO-202 Study : In this study involving patients with advanced squamous and non-squamous NSCLC, the combination of this compound and pembrolizumab demonstrated an overall response rate of 35%, with a median duration of response lasting over 26 weeks for several patients. Adverse effects were manageable, highlighting the potential for this combination to enhance therapeutic outcomes in lung cancer .
  • ECHO-204 Study : This trial evaluated this compound combined with nivolumab in patients with melanoma and head and neck cancers. The study reported a high objective response rate of 63% among melanoma patients treated with this compound doses of either 100 mg or 300 mg. The findings suggest that the combination therapy may significantly improve patient outcomes compared to monotherapy approaches .

Pharmacokinetics and Safety Profile

This compound has been shown to be well-tolerated across various studies. The pharmacokinetic profiles indicate that doses achieving steady-state concentrations above the half-maximal inhibitory concentration are critical for efficacy. Common treatment-related adverse events include fatigue, rash, arthralgia, and pruritus, but serious adverse events were relatively rare across trials .

Comparación Con Compuestos Similares

El epacadostat se compara con otros inhibidores de la IDO1 y compuestos similares:

Unicidad de this compound: El this compound es único debido a su alta selectividad para la IDO1 y su capacidad para combinarse eficazmente con otros agentes de inmunoterapia, mejorando sus efectos antitumorales .

Actividad Biológica

Epacadostat (INCB024360) is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a significant role in immune regulation and tumor immunosuppression. By inhibiting IDO1, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immunity. This article synthesizes various research findings, clinical trials, and case studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily functions by inhibiting the enzymatic activity of IDO1, which is responsible for the catabolism of tryptophan into kynurenine. This pathway is often exploited by tumors to evade immune detection:

  • Inhibition of Tryptophan Degradation : this compound has been shown to inhibit the conversion of tryptophan into kynurenine with an IC50 value around 54.46 nM in cellular models . This inhibition can lead to increased availability of tryptophan, promoting T cell proliferation and activation.
  • Influence on Immune Cells : Studies indicate that this compound can enhance the proliferation and function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells . It stabilizes the apo-form of IDO1, which has non-enzymatic roles in modulating immune responses .
  • Non-Enzymatic Functions : Recent findings suggest that this compound may also exert effects independent of its catalytic inhibition. For instance, it enhances the association between IDO1 and SHP-2 phosphatases, activating signaling pathways that contribute to immune modulation .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, often in combination with immune checkpoint inhibitors such as pembrolizumab (KEYTRUDA) and nivolumab (OPDIVO). Below are summarized findings from key studies:

Study Combination Cancer Type Objective Response Rate (ORR) Notes
ECHO-202This compound + PembrolizumabAdvanced NSCLC35% (14/40)Efficacy observed regardless of PD-L1 status
ECHO-204This compound + NivolumabAdvanced Melanoma63% (25/40)Included complete and partial responses
Phase II StudyThis compound + PembrolizumabAdvanced Sarcoma3.3% (1/30)Limited activity; well tolerated but inadequate IDO1 inhibition noted
Phase II StudyThis compound + PembrolizumabRecurrent Ovarian Clear Cell Carcinoma21% (3/14)Highlighted need for further studies due to rapid accrual

Case Studies

Several case studies have illustrated the potential benefits and challenges associated with this compound treatment:

  • Melanoma Patients : In a cohort receiving this compound with pembrolizumab, a notable ORR of 63% was recorded, indicating significant clinical activity. However, subsequent phase III trials did not replicate this success uniformly across other cancer types .
  • Sarcoma Cohorts : A phase II trial in advanced sarcoma showed only a 3.3% ORR, suggesting that while this compound may be beneficial in certain contexts, its efficacy can vary significantly depending on tumor type and prior treatment history .
  • Tolerability and Adverse Effects : Common adverse events included fatigue and nausea; however, serious treatment-related adverse events were relatively low across studies. The tolerability profile supports further exploration in combination therapies .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • IDO1 Plasticity : Studies have demonstrated that IDO1 exhibits structural plasticity, shifting between holo- and apo-forms under different conditions. This compound's ability to stabilize the apo-form may contribute to its immunomodulatory effects beyond mere enzymatic inhibition .
  • Immune Microenvironment Modulation : Preclinical models have shown that this compound can shift the tumor microenvironment from immunosuppressive to immune-stimulated states, potentially enhancing responses to concurrent therapies like anti-PD-1/PD-L1 agents .

Propiedades

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMWOJEPMPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318248
Record name Epacadostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204669-58-8, 1204669-37-3
Record name Epacadostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epacadostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epacadostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epacadostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1204669-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPACADOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.